molecular formula C20H16BrFN2O3S B3695260 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(4-bromophenyl)acetamide

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(4-bromophenyl)acetamide

Cat. No.: B3695260
M. Wt: 463.3 g/mol
InChI Key: DSRMZDGBMJNYHA-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(4-bromophenyl)acetamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(4-bromophenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of 2-fluoroaniline to form 2-fluoronitrobenzene, followed by reduction to obtain 2-fluoroaniline.

    Sulfonylation: The 2-fluoroaniline is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form N-(benzenesulfonyl)-2-fluoroaniline.

    Acylation: The final step involves the acylation of N-(benzenesulfonyl)-2-fluoroaniline with 4-bromophenylacetyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(4-bromophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzenesulfonyl)-2-fluoroaniline
  • N-(4-bromophenyl)acetamide
  • 2-fluoroaniline derivatives

Uniqueness

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(4-bromophenyl)acetamide is unique due to the presence of both benzenesulfonyl and 4-bromophenyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O3S/c21-15-10-12-16(13-11-15)23-20(25)14-24(19-9-5-4-8-18(19)22)28(26,27)17-6-2-1-3-7-17/h1-13H,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRMZDGBMJNYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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